Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Overview
Description
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate can be synthesized through several methods. One common method involves the bromination of 3,6-difluorophenylacetic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step involves the use of methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The bromine and fluorine substituents play a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3,5-difluorophenylacetate
- Methyl 2-bromo-4,6-difluorophenylacetate
- Methyl 2-bromo-3,6-dichlorophenylacetate
Uniqueness
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
methyl 2-(2-bromo-3,6-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-6(11)2-3-7(12)9(5)10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPWMSMBKNMETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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